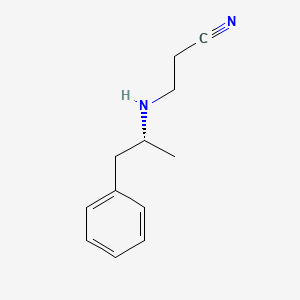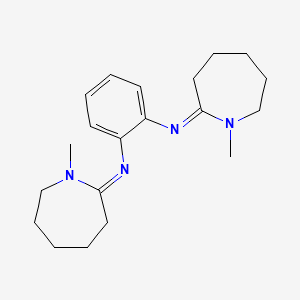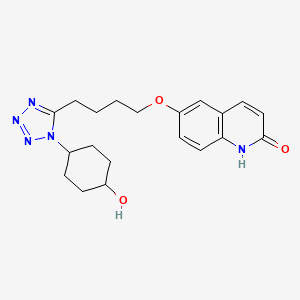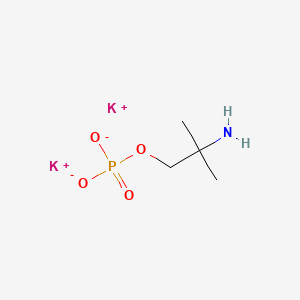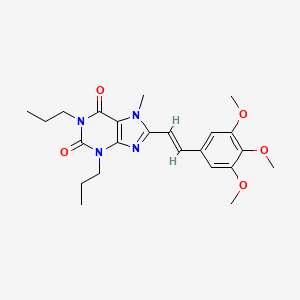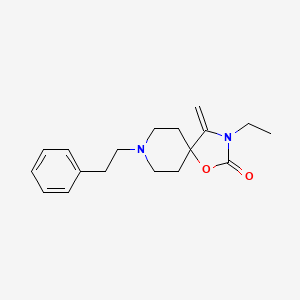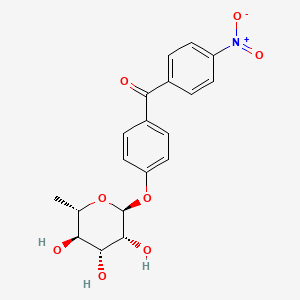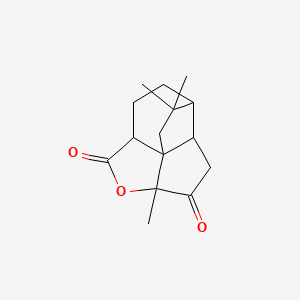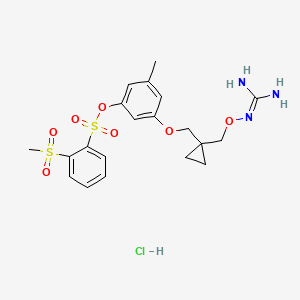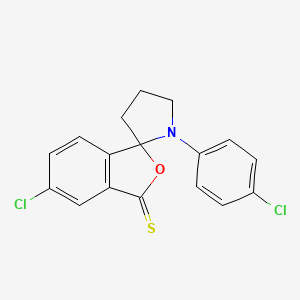
((R)-2-Chloro-propyl)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(®-2-Chloro-propyl)-benzene: is an organic compound that belongs to the class of chlorinated hydrocarbons It is characterized by a benzene ring substituted with a 2-chloro-propyl group in the R-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method to synthesize (®-2-Chloro-propyl)-benzene involves the Grignard reaction. This process starts with the reaction of benzyl chloride with magnesium in dry ether to form benzyl magnesium chloride. The resulting compound is then reacted with ®-2-chloropropane to yield (®-2-Chloro-propyl)-benzene.
Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of benzene with ®-2-chloropropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of (®-2-Chloro-propyl)-benzene typically involves large-scale application of the above-mentioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (®-2-Chloro-propyl)-benzene can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of (®-2-Chloro-propyl)-benzene can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alkane.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products:
Substitution: Formation of ®-2-hydroxypropylbenzene, ®-2-cyanopropylbenzene, etc.
Oxidation: Formation of ®-2-chloropropylbenzene alcohol or ketone derivatives.
Reduction: Formation of ®-2-propylbenzene.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: (®-2-Chloro-propyl)-benzene is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to understand the effects of chlorinated hydrocarbons on biological systems.
Medicine:
Pharmaceuticals: It serves as a precursor in the synthesis of certain pharmaceutical agents, particularly those requiring a chiral center.
Industry:
Chemical Manufacturing: (®-2-Chloro-propyl)-benzene is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which (®-2-Chloro-propyl)-benzene exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action involves interaction with cellular components, potentially affecting enzyme activity and cellular signaling pathways.
Comparación Con Compuestos Similares
(S)-2-Chloro-propyl)-benzene: The enantiomer of (®-2-Chloro-propyl)-benzene, differing in the spatial arrangement of atoms.
2-Chloroethylbenzene: Lacks the chiral center present in (®-2-Chloro-propyl)-benzene.
2-Bromo-propylbenzene: Similar structure but with a bromine atom instead of chlorine.
Uniqueness:
Chirality: The presence of a chiral center in (®-2-Chloro-propyl)-benzene makes it unique compared to its achiral counterparts.
Reactivity: The specific reactivity of the chlorine atom in the R-configuration can lead to different reaction pathways and products compared to other similar compounds.
Propiedades
Número CAS |
55449-46-2 |
|---|---|
Fórmula molecular |
C9H11Cl |
Peso molecular |
154.63 g/mol |
Nombre IUPAC |
[(2R)-2-chloropropyl]benzene |
InChI |
InChI=1S/C9H11Cl/c1-8(10)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3/t8-/m1/s1 |
Clave InChI |
CKWAHIDVXZGPES-MRVPVSSYSA-N |
SMILES isomérico |
C[C@H](CC1=CC=CC=C1)Cl |
SMILES canónico |
CC(CC1=CC=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


